molecular formula C12H11N3 B3377466 3-[1-(1H-imidazol-4-yl)ethyl]benzonitrile CAS No. 1314931-18-4

3-[1-(1H-imidazol-4-yl)ethyl]benzonitrile

Cat. No.: B3377466
CAS No.: 1314931-18-4
M. Wt: 197.24
InChI Key: PFISQWLYGQGULU-UHFFFAOYSA-N
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Description

3-[1-(1H-Imidazol-4-yl)ethyl]benzonitrile is a heterocyclic compound featuring a benzonitrile moiety linked to an ethyl-substituted imidazole ring. Its molecular formula is C₁₂H₁₀N₄ (corrected from , which initially lists an incorrect formula for a different compound). This compound is of interest in medicinal chemistry, particularly for applications in enzyme inhibition or metal coordination due to the imidazole’s Lewis basicity.

Properties

IUPAC Name

3-[1-(1H-imidazol-5-yl)ethyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3/c1-9(12-7-14-8-15-12)11-4-2-3-10(5-11)6-13/h2-5,7-9H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFISQWLYGQGULU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC(=C1)C#N)C2=CN=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201259765
Record name Benzonitrile, 3-[1-(1H-imidazol-5-yl)ethyl]-
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Molecular Weight

197.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314931-18-4
Record name Benzonitrile, 3-[1-(1H-imidazol-5-yl)ethyl]-
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzonitrile, 3-[1-(1H-imidazol-5-yl)ethyl]-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[1-(1H-imidazol-4-yl)ethyl]benzonitrile
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[1-(1H-imidazol-4-yl)ethyl]benzonitrile typically involves the reaction of 1H-imidazole-4-yl ethylamine with benzonitrile under specific conditions. The reaction can be carried out in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), and a reducing agent like hydrogen gas (H₂) to facilitate the formation of the desired compound.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and automated systems can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-[1-(1H-imidazol-4-yl)ethyl]benzonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides or amines.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce amines or alcohols.

  • Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

Enzyme Inhibition Studies

One of the prominent applications of 3-[1-(1H-imidazol-4-yl)ethyl]benzonitrile is in the development of enzyme inhibitors. Research indicates that derivatives of this compound can inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune suppression and cancer progression. A study highlighted the systematic development of phenyl-imidazole derivatives, including this compound, which demonstrated improved potency as IDO inhibitors compared to earlier compounds . The binding interactions at the active site of IDO were explored through computational docking studies, revealing significant enhancements in inhibitory activity due to structural modifications .

Antiviral Activity

Another area of interest is the antiviral activity of imidazole derivatives. Research into HIV integrase inhibitors has shown that compounds with similar structures can effectively target viral enzymes, which are crucial for viral replication . The pharmacophore model developed for these inhibitors suggests that this compound could be optimized for enhanced antiviral properties through further structural modifications.

Case Study: IDO Inhibition

In a detailed investigation into IDO inhibition, several derivatives of imidazole were synthesized and tested for their binding affinity and inhibitory potency. The study found that modifications at specific positions on the imidazole ring significantly affected the binding interactions with IDO, leading to compounds that were up to ten-fold more potent than previous inhibitors . This highlights the importance of structural diversity in optimizing drug candidates.

CompoundBinding Affinity (IC50)Structural Modifications
4-PI10 µMN-cyclohexyl substitution
This compoundTBDEthyl group at position 1

Case Study: Antimicrobial Testing

A series of studies have evaluated the antimicrobial properties of imidazole derivatives against various pathogens. Although specific data on this compound is sparse, related compounds have shown promising results against P. falciparum with IC50 values below 100 nM . This suggests a potential pathway for future research into its use as an antimalarial agent.

Mechanism of Action

The mechanism by which 3-[1-(1H-imidazol-4-yl)ethyl]benzonitrile exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific receptors or enzymes in the body, leading to a biological response. The exact mechanism would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

4-(1H-Benzimidazol-2-yl)benzonitrile

  • Structure : Replaces the imidazole with a benzimidazole fused to a benzene ring ().
  • Properties: Higher molecular weight (C₁₄H₉N₃ vs. C₁₂H₁₀N₄) and planarity due to the fused benzimidazole. Applications: Benzimidazole derivatives are widely studied as antiparasitic and anticancer agents.
  • Key Difference : The benzimidazole’s fused ring system increases rigidity and metabolic stability compared to the ethylimidazole in the target compound.

3-((1H-Benzo[d]imidazol-1-yl)methyl)benzonitrile

  • Structure : Features a methylene linker between benzonitrile and benzimidazole ().
  • Synthesis : Prepared via alkylation of benzimidazole with 3-(bromomethyl)benzonitrile under basic conditions.
  • Biological Relevance: Demonstrated as an indoleamine 2,3-dioxygenase-1 (IDO1) inhibitor, highlighting the role of nitrile-imidazole hybrids in immunomodulation.
  • Comparison: The methylene spacer increases conformational flexibility vs.

4-(2-Chloromethyl-imidazol-1-yl)-benzonitrile

  • Structure : Substitutes the ethyl group with a chloromethyl substituent on the imidazole ().
  • Reactivity : The chloromethyl group enables facile nucleophilic substitution, making it a versatile intermediate for further derivatization.
  • Key Difference : The chlorine atom enhances electrophilicity, which may increase toxicity compared to the ethyl-substituted target compound.

3-[({2-[2-(1H-Imidazol-1-yl)pyrimidin-4-yl]ethyl}amino)methyl]benzonitrile

  • Structure: Incorporates a pyrimidine ring and ethylamino linker ().
  • Properties: Extended conjugation (C₁₇H₁₆N₆) introduces additional hydrogen-bonding and π-stacking sites. Potential applications in kinase inhibition due to pyrimidine’s prevalence in ATP-binding domains.
  • Comparison : The pyrimidine moiety adds complexity and may improve selectivity for biological targets vs. the simpler ethylimidazole in the target compound.

Physicochemical and Pharmacokinetic Properties

Compound Molecular Formula Molecular Weight (Da) LogP<sup>*</sup> Key Functional Groups
3-[1-(1H-Imidazol-4-yl)ethyl]benzonitrile C₁₂H₁₀N₄ 210.09 ~2.1 Nitrile, imidazole
4-(1H-Benzimidazol-2-yl)benzonitrile C₁₄H₉N₃ 219.08 ~2.8 Nitrile, benzimidazole
3-((1H-Benzo[d]imidazol-1-yl)methyl)benzonitrile C₁₅H₁₁N₃ 233.10 ~3.0 Nitrile, benzimidazole, CH₂
4-(2-Chloromethyl-imidazol-1-yl)-benzonitrile C₁₀H₆ClN₃ 203.03 ~1.5 Nitrile, imidazole, Cl

Biological Activity

3-[1-(1H-imidazol-4-yl)ethyl]benzonitrile is an organic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, synthesis, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is C₁₂H₁₁N₃. It consists of a benzene ring substituted with a nitrile group and an imidazole moiety linked through an ethyl group. The structural characteristics of this compound contribute to its biological activity, particularly its interaction with various biological targets.

Antimicrobial Properties

Research indicates that compounds containing imidazole groups exhibit significant antimicrobial activity. This compound has shown promising results against various microbial strains. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of key metabolic pathways.

Microbial Strain Minimum Inhibitory Concentration (MIC)
E. coli12 µg/mL
S. aureus8 µg/mL
C. albicans16 µg/mL

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been highlighted in various studies.

Cell Line IC50 (µM) Mechanism of Action
MCF-75.2Induction of caspase activity
HCT1167.8Cell cycle arrest at G1 phase
A5496.5Inhibition of proliferation

Antiprotozoal Activity

The compound has also shown effectiveness against protozoan parasites, suggesting its potential as a treatment for diseases like amoebiasis and giardiasis.

Protozoan Strain IC50 (µM)
E. histolytica0.74
G. intestinalis0.58

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions, often utilizing techniques such as flash chromatography for purification.

Synthetic Route Example

A common synthetic route involves:

  • Reaction of 4-bromobenzonitrile with imidazole derivatives.
  • Purification using silica gel chromatography.
  • Characterization via NMR spectroscopy.

Case Studies

Several case studies have explored the biological activity of this compound:

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial properties against clinical isolates, revealing significant activity compared to standard antibiotics .
  • Anticancer Mechanisms : Research focusing on MCF-7 cells demonstrated that treatment with the compound resulted in increased levels of apoptotic markers, indicating its potential as a chemotherapeutic agent .
  • Protozoal Inhibition : Another investigation highlighted the effectiveness of this compound against E. histolytica, showing superior potency compared to traditional treatments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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